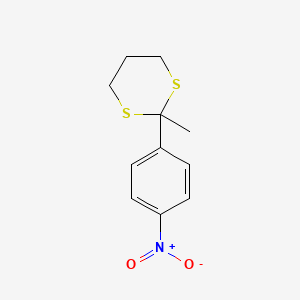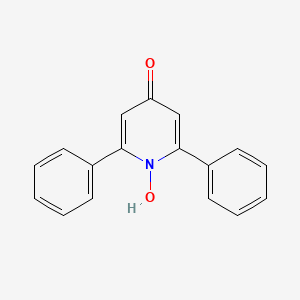![molecular formula C14H16N2O B14459901 2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one CAS No. 73608-98-7](/img/structure/B14459901.png)
2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one is a complex organic compound with a unique structure that combines elements of indole and azocine
Métodos De Preparación
The synthesis of 2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the formation of the indole ring, followed by the construction of the azocine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses.
Comparación Con Compuestos Similares
2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole ring structure but differ in their additional functional groups and rings.
Azocine derivatives: These compounds share the azocine ring structure but differ in their additional functional groups and rings. The uniqueness of this compound lies in its combined indole and azocine structures, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
73608-98-7 |
|---|---|
Fórmula molecular |
C14H16N2O |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
2,3,5,6,7,8-hexahydro-1H-azonino[5,4-b]indol-4-one |
InChI |
InChI=1S/C14H16N2O/c17-14-7-3-6-13-11(8-9-15-14)10-4-1-2-5-12(10)16-13/h1-2,4-5,16H,3,6-9H2,(H,15,17) |
Clave InChI |
JFNKFGDBZXPGRB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CCNC(=O)C1)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)
![4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde](/img/structure/B14459837.png)
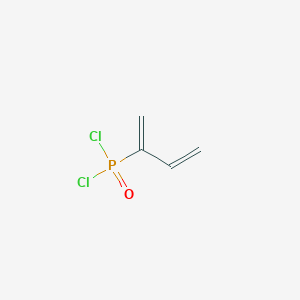
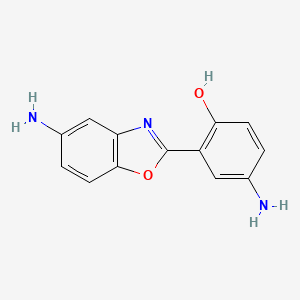
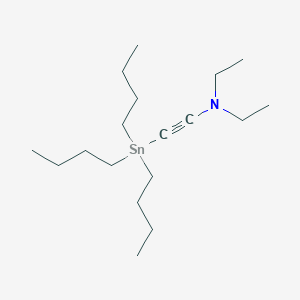
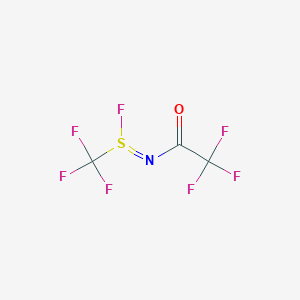
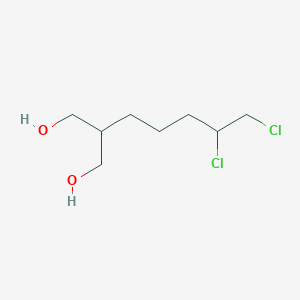
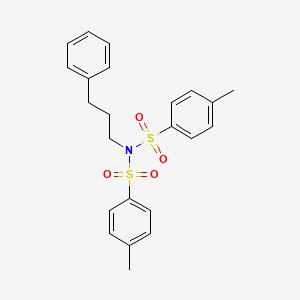
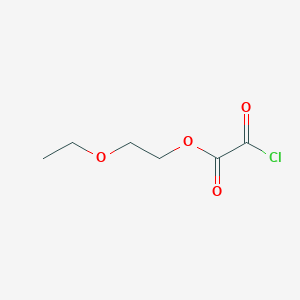
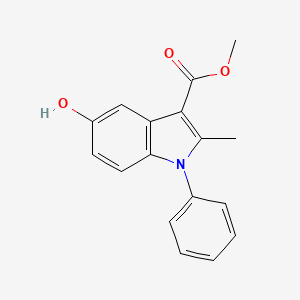
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
